1-Bromo-5-(bromomethyl)naphthalene
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Overview
Description
1-Bromo-5-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 5 positions
Mechanism of Action
Target of Action
The primary target of 1-Bromo-5-(bromomethyl)naphthalene is the benzylic position of aromatic compounds . This compound is particularly reactive at this position due to the resonance stabilization that occurs when a hydrogen atom is removed .
Mode of Action
This compound interacts with its targets through a free radical reaction . This reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·) . The S· then removes a hydrogen atom to form succinimide (SH), resulting in a change in the compound .
Biochemical Pathways
The compound affects the pathway of free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, leading to various downstream effects, such as the formation of new compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context. In general, the compound’s reactivity at the benzylic position can lead to significant changes in molecular structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(bromomethyl)naphthalene can be synthesized through the bromination of 5-(bromomethyl)naphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Grignard Reactions: It can form Grignard reagents, which are useful intermediates in organic synthesis.
Organolithium Reactions: The compound can react with lithium to form organolithium compounds, which are valuable in further synthetic transformations.
Common Reagents and Conditions:
Bromine (Br2): Used for bromination reactions.
Cyanide (CN-): Used in substitution reactions to form nitriles.
Magnesium (Mg): Used in the formation of Grignard reagents.
Lithium (Li): Used in the formation of organolithium compounds.
Major Products Formed:
Nitriles: Formed through substitution reactions.
Grignard Reagents: Formed through reactions with magnesium.
Organolithium Compounds: Formed through reactions with lithium.
Scientific Research Applications
1-Bromo-5-(bromomethyl)naphthalene has several applications in scientific research, including:
Comparison with Similar Compounds
1-Bromonaphthalene: A similar compound with a single bromine atom at the 1 position.
2-Bromonaphthalene: Another isomer with a bromine atom at the 2 position.
1-Bromo-2-(bromomethyl)naphthalene: A compound with bromine atoms at the 1 and 2 positions.
Comparison: 1-Bromo-5-(bromomethyl)naphthalene is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-bromo-5-(bromomethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYBCDKQJMABTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151109-14-7 |
Source
|
Record name | 1-bromo-5-(bromomethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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